1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C24H26N2OS and its molecular weight is 390.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
Enantiomerically pure spiroisoxazolidines have been synthesized through 1,3-dipolar cycloaddition of C-aryl-N-phenylnitrones to spiro compounds. These synthesized compounds, including specific diazaspiro[4.5]dec derivatives, showed significant in vitro activity against Mycobacterium tuberculosis, indicating their potential as anti-TB agents. Notably, specific compounds in this series demonstrated higher potency than the first-line anti-TB drug ethambutol (Kumar et al., 2010).
Structural Analysis and Bioactivity
The crystal structure and bioactivity of specific diazaspiro[4.5]dec-1-en-5-ium salts have been studied. These compounds' molecular environment in solids reveals conformations and hydrogen-bonding patterns typical for the family. Some derivatives in this series, particularly those with specific heteroatoms and counter-ions, have exhibited promising antidiabetic activity, showcasing their potential in pharmaceutical applications (Kayukova et al., 2022).
Anticancer and Antidiabetic Potentials
Spirothiazolidines analogs have been developed and demonstrated significant anticancer and antidiabetic activities. Compounds within this series, including diazaspiro[4.5]dec derivatives, showed remarkable activity against human breast and liver carcinoma cell lines, as well as alpha-amylase and alpha-glucosidase inhibitory activities. These findings suggest the therapeutic potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).
Novel Synthesis Techniques
Efficient and novel synthesis techniques have been developed for creating diazaspiro[4.5]dec derivatives, including those using triphenylphosphine and arylidene N,N'-dimethylbarbituric acids. These methods have facilitated the production of various compounds with different regioselectivity and diastereoselectivity, contributing to the diversity of molecules available for pharmaceutical research and development (Han et al., 2020).
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-16-8-7-9-19(14-16)21-23(28)26(24(25-21)12-5-4-6-13-24)22(27)20-11-10-17(2)18(3)15-20/h7-11,14-15H,4-6,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKREPZIDKTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.